Technical Whitepaper: Chemical Profile & Synthetic Utility of (E)-Ethyl 3-(3-methoxyphenyl)acrylate
Executive Summary (E)-Ethyl 3-(3-methoxyphenyl)acrylate is a pivotal intermediate in organic synthesis, serving as a versatile scaffold for the development of pharmaceuticals, agrochemicals, and functional materials. Dis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(E)-Ethyl 3-(3-methoxyphenyl)acrylate is a pivotal intermediate in organic synthesis, serving as a versatile scaffold for the development of pharmaceuticals, agrochemicals, and functional materials. Distinguished by its meta-methoxy substitution pattern and trans-alkene geometry, this compound offers unique electronic and steric properties compared to its more common para-isomer (Ethyl p-methoxycinnamate). This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic protocols, reactivity profile, and applications in structure-activity relationship (SAR) studies.
Common Names: Ethyl m-methoxycinnamate; trans-3-Methoxycinnamic acid ethyl ester
CAS Number: 10521-96-7 (General isomer), 7362-39-2 (Specific (E)-isomer)
Molecular Formula: C₁₂H₁₄O₃
Molecular Weight: 206.24 g/mol
Structural Characteristics
The molecule features a 3-methoxyphenyl ring conjugated with an
-unsaturated ester.[1] The (E)-configuration places the phenyl ring and the ester group on opposite sides of the double bond, which is thermodynamically favored and crucial for its biological interactions and synthetic utility.
Physical Properties
Property
Value
Note
Physical State
Colorless to pale yellow liquid
May crystallize at low temps
Boiling Point
~160-165 °C at 15 mmHg
Extrapolated from similar esters
Density
1.09 g/cm³
Estimated
Solubility
Soluble in EtOH, EtOAc, DCM, DMSO
Insoluble in water
Refractive Index
1.5580
Typical for cinnamates
Synthetic Pathways[4][5]
We present two distinct synthetic routes: a high-precision Horner-Wadsworth-Emmons (HWE) olefination for stereochemical control, and a Lipase-Catalyzed Esterification for green chemistry applications.
Mechanism:
The reaction involves the deprotonation of triethyl phosphonoacetate to form a resonance-stabilized carbanion, which attacks 3-methoxybenzaldehyde. The intermediate oxaphosphetane undergoes elimination to yield the (E)-alkene.[2]
Add CAL-B beads (10-20% w/w relative to substrate).
Incubate at 45°C with orbital shaking (200 rpm) for 24-48 hours.
Workup: Filter off the enzyme (reusable). Concentrate the filtrate.
Note: This method preserves sensitive functional groups and is highly atom-efficient.
Yield: >95%
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways emphasizing stereochemical control (HWE) and sustainability (Lipase).
Reactivity Profile & Functional Group Transformations
The chemical utility of (E)-Ethyl 3-(3-methoxyphenyl)acrylate stems from its three reactive centers: the electron-rich aromatic ring, the conjugated alkene, and the ester moiety.
Conjugate Addition (Michael Reaction)
The
-carbon is electrophilic, making it susceptible to nucleophilic attack by amines, thiols, or soft carbon nucleophiles (e.g., malonates).
Saponification yields the parent acid, 3-methoxycinnamic acid, a key intermediate for generating amide libraries.
Conditions: LiOH, THF/H2O, RT, 4h.
Reactivity Map
Figure 2: Divergent reactivity profile allowing access to acids, alcohols, and saturated derivatives.
Applications in Drug Development[8][9]
Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the meta-methoxy group serves as a critical probe for steric and electronic effects in receptor binding pockets. Unlike the para-isomer (which mimics tyrosine/phenol), the meta-isomer explores the "width" of the binding pocket and can modulate metabolic stability by blocking specific P450 oxidation sites.
Bioactive Scaffold
Derivatives of 3-methoxycinnamic acid have shown potential in:
Anti-inflammatory Agents: Inhibitors of NF-kB signaling pathways.
Antioxidants: Although less potent than ferulic acid (4-hydroxy-3-methoxy), the 3-methoxy group provides lipophilicity that enhances cell membrane penetration.
UV Filters: Used in cosmetic formulations for UV-B absorption, leveraging the conjugated
-system.
Analytical Characterization
To validate the synthesis of the (E)-isomer, the coupling constant (
) of the vinylic protons in NMR is the definitive metric.
An In-depth Technical Guide to (E)-Ethyl 3-(3-methoxyphenyl)acrylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract (E)-Ethyl 3-(3-methoxyphenyl)acrylate is a member of the cinnamate class of organic compounds, characterized by an ethyl ester of a cinnamic acid b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 3-(3-methoxyphenyl)acrylate is a member of the cinnamate class of organic compounds, characterized by an ethyl ester of a cinnamic acid bearing a methoxy substituent at the meta-position of the phenyl ring. While a specific CAS registry number for this particular isomer is not readily found in major chemical databases, its structural analogs are well-documented and serve as valuable precursors and pharmacophores in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and the significant potential of (E)-Ethyl 3-(3-methoxyphenyl)acrylate and its related derivatives in the field of drug discovery and development. The narrative emphasizes the rationale behind synthetic strategies and the structure-activity relationships that underpin the diverse biological activities of this class of compounds.
Chemical Identity and Molecular Structure
While a dedicated CAS number for (E)-Ethyl 3-(3-methoxyphenyl)acrylate is not prominently available, its identity is unequivocally defined by its molecular structure. The key identifiers and properties can be derived from its systematic name and the well-understood contributions of its constituent functional groups.
Identifier
Value
Source/Method
Systematic IUPAC Name
ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Nomenclature
Synonyms
Ethyl (E)-3-methoxycinnamate
Common Name
Molecular Formula
C₁₂H₁₄O₃
Elemental Composition
Molecular Weight
206.24 g/mol
Calculation
Canonical SMILES
CCOC(=O)/C=C/c1cccc(c1)OC
Structure Representation
InChI Key
Inferred from structure
Structure Representation
CAS Number
Not readily available
Database Search
It is important to distinguish this compound from its isomers, such as (E)-Ethyl 3-(4-methoxyphenyl)acrylate (CAS: 24393-56-4) and (E)-Ethyl 3-(2-methoxyphenyl)acrylate, as the position of the methoxy group significantly influences the electronic properties and, consequently, the biological activity of the molecule.[1][2] For reference, the saturated analog, Ethyl 3-(3-methoxyphenyl)propanoate, has the CAS number 7116-39-4.[3]
Synthesis and Mechanistic Considerations
The synthesis of (E)-Ethyl 3-(3-methoxyphenyl)acrylate can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and yield. The primary strategies involve either the direct esterification of 3-methoxycinnamic acid or the construction of the acrylate backbone via olefination reactions.
Fischer Esterification of 3-Methoxycinnamic Acid
This classical method involves the reaction of 3-methoxycinnamic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
Biological activity of (E)-Ethyl 3-(3-methoxyphenyl)acrylate derivatives
An In-Depth Technical Guide to the Biological Activity of (E)-Ethyl 3-(3-methoxyphenyl)acrylate Derivatives Foreword: The Therapeutic Promise of Cinnamic Acid Scaffolds Cinnamic acid and its derivatives, a class of natur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of (E)-Ethyl 3-(3-methoxyphenyl)acrylate Derivatives
Foreword: The Therapeutic Promise of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives, a class of naturally occurring aromatic compounds, have long been a focal point of medicinal chemistry.[1][2] Their ubiquitous presence in the plant kingdom and inherent low toxicity have made them attractive scaffolds for drug discovery.[3] Modern pharmacological research confirms that these compounds possess a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] This guide delves into the specific subclass of (E)-Ethyl 3-(3-methoxyphenyl)acrylate derivatives, providing a technical overview of their known and potential biological activities. By synthesizing mechanistic insights with actionable experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to explore and harness the therapeutic potential of these molecules.
Cinnamic acid derivatives have demonstrated significant therapeutic effects against a variety of cancers.[1] Their multifaceted mechanism of action involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow.[4][5]
Core Mechanisms of Action
The anticancer effects of this class of compounds are not attributable to a single pathway but rather a coordinated disruption of cancer cell signaling. Key mechanisms include:
Induction of Apoptosis: Cinnamic acid derivatives can trigger the extrinsic apoptotic pathway. For instance, studies on cinnamic acid have shown it increases the abundance of Tumor Necrosis Factor Alpha (TNFA) and its receptor (TNFR1), leading to the activation of caspase-8 and caspase-3, which are critical executioners of apoptosis.[6]
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a key driver of tumorigenesis. These derivatives can significantly inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival.[1] By preventing the phosphorylation of IκB, they block the transcription of pro-inflammatory and pro-survival genes like TNF-α and IL-6.[1]
Anti-Angiogenesis: Tumor growth is dependent on the formation of new blood vessels. Cinnamaldehyde, a related compound, has been shown to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[7] This action is often mediated through the inhibition of the PI3K/Akt/mTOR pathway.[7]
Cell Cycle Arrest & Differentiation: Certain derivatives can induce cytostasis (halting cell proliferation) and promote the differentiation of malignant cells, causing them to revert to a less aggressive state.[3]
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
Note: Data represents a range for the broader class of cinnamic acid derivatives to illustrate general potency.
Experimental Protocol: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability and cytotoxicity following treatment with a test compound.[11][12]
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the (E)-Ethyl 3-(3-methoxyphenyl)acrylate derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[13]
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Cinnamic acid derivatives have emerged as promising candidates, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[2][14]
Core Mechanisms of Action
These compounds disrupt essential microbial functions through several mechanisms:
Membrane Disruption: A primary mode of action is the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and cell death.[1][2]
Enzyme Inhibition: They can inhibit crucial enzymes, such as ATPase, interfering with cellular energy metabolism.[1][2]
Biofilm Prevention: Cinnamic acid derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][15]
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the MIC of a compound against a specific microorganism.[17][18]
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 27853) overnight.[17] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[17] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17] This can be assessed visually or by measuring optical density at 600 nm.[17]
Visualization: MIC Determination Workflow
Caption: General workflow for the broth microdilution method to determine MIC.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[19] Cinnamic acid derivatives exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways.[20][21]
Core Mechanisms of Action
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are central to the inflammatory cascade.[1]
Suppression of NF-κB Pathway: As mentioned in the anticancer section, the inhibition of the NF-κB pathway is a crucial mechanism for their anti-inflammatory effects, reducing the transcription of genes that drive inflammation.[1]
Enzyme Inhibition: They can inhibit the activity of enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[19][22]
Nitric Oxide (NO) Reduction: In inflammatory conditions, high levels of NO are produced by inducible nitric oxide synthase (iNOS). Cinnamic derivatives can inhibit the production of NO in activated macrophages.[21][23]
This assay evaluates the ability of a compound to inhibit the production of NO from macrophages stimulated with bacterial lipopolysaccharide (LPS).[23]
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.[23]
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will result in a purple-colored product. Measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous degenerative diseases. Cinnamic acid derivatives, particularly those with phenolic structures, are effective antioxidants.[21][22]
Core Mechanisms of Action
Free Radical Scavenging: The primary antioxidant mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it.[24] The resulting phenoxy radical is stabilized by resonance.
Induction of Antioxidant Enzymes: Some lipophilic derivatives, such as Ferulic acid ethyl ester, can cross cell membranes and increase the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and heat shock proteins (Hsp70), providing cellular protection against oxidative stress.[25]
Structure-Activity Relationship (SAR)
The antioxidant capacity is highly dependent on the molecular structure. Esterification of the carboxylic acid can decrease direct radical scavenging activity compared to the parent acid.[24] However, this modification increases lipophilicity, which can enhance the molecule's ability to cross cell membranes and act within the cell, as seen with ferulic acid ethyl ester.[25]
Quantitative Data: Radical Scavenging Activity
The half-maximal effective concentration (EC50) is the concentration of a sample required to scavenge 50% of the free radicals in an assay.
This is a common, rapid, and reliable method to screen for antioxidant activity.[27][28]
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[29]
Sample Preparation: Prepare various concentrations of the test compound in the same solvent.
Reaction: In a 96-well plate or cuvette, add the test sample solution to the DPPH working solution.
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[29]
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to pale yellow, causing a decrease in absorbance.[27]
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging against the sample concentration to determine the EC50 value.[30]
Visualization: Principle of the DPPH Assay
Caption: The principle of the DPPH assay involves neutralizing the purple DPPH radical.
Conclusion and Future Directions
The (E)-Ethyl 3-(3-methoxyphenyl)acrylate scaffold, as part of the broader cinnamic acid derivative family, holds considerable promise for therapeutic development. The diverse biological activities, underpinned by well-defined mechanisms of action, provide a strong foundation for further investigation. Future research should focus on:
Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.
In Vivo Validation: Moving beyond in vitro assays to animal models to assess efficacy, pharmacokinetics, and safety profiles.
Combination Therapies: Exploring the synergistic potential of these derivatives when used in conjunction with existing drugs, particularly in the fields of oncology and infectious diseases.
This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock the full potential of this versatile chemical class.
References
Sultana, R. et al. (2005). Ferulic acid ethyl ester protects neurons against amyloid β-peptide(1-42)-induced oxidative stress and neurotoxicity: Relationship to antioxidant activity. J. Neurochem., 92(4), 749-758.
Gunia-Krzyżak, A. et al. (2025).
Das, K. et al. (2022).
Jain, S. et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(01), 088–096.
Ocaña, A. & Pandiella, A. (2015).
Sarkar, S. et al. (2020). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed.
Kikuzaki, H. et al. (2002).
Ocaña, A. & Pandiella, A. (2015). Basic protocol to assess preclinical anticancer activity.
BenchChem. (2025).
Gunia-Krzyżak, A. et al. (2025).
Jogdand, S. S. et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
News-Medical.Net. (2025). Scientists map how cinnamon's bioactives interact with cancer signaling. News-Medical.Net.
BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Anthraquinones. BenchChem.
Ocaña, A. & Pandiella, A. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
Anselmi, C. et al. (2004). Antioxidant Activity of Ferulic Acid Alkyl Esters in a Heterophasic System: A Mechanistic Insight. Journal of Agricultural and Food Chemistry.
Niki, E. et al. (2025). Antioxidant Properties of Ferulic Acid and Its Related Compounds.
Hossain, M. A. (2019). DPPH Radical Scavenging Assay. MDPI.
Peiris, D. et al. (2025).
Shang, H. et al. (2023). The role and mechanism of cinnamaldehyde in cancer. PMC.
Medical Dialogues. (2025).
Rushing, J. et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS.
Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
Lather, V. et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_mIAQM5HwwFTgArs42JI5lPko-IIZZqn3tjG6Bq2yyQY_QQrFNhJcDgUsnP6Lx-s6ppKX4DnvhQ8CVUxGDDJbWHSrVCQHdwHAYldNR9LQiE6zceIQPAGS7Upa7lFL6b_AzuJqhZLVpfefgA9GdYwufR56MaW2iyasThjW9QAx_ucabOkv6ZY=]([Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of Ethyl 3-(3-methoxyphenyl)acrylate
Content Type: Technical Whitepaper / Methodological Guide
Audience: Structural Chemists, Pharmaceutical Researchers, and Process Engineers.
Executive Summary
Ethyl 3-(3-methoxyphenyl)acrylate (also known as ethyl m-methoxycinnamate) represents a critical structural motif in the development of UV-B absorbing filters and phenylpropanoid-based pharmaceutical intermediates. While the para-substituted analogs (e.g., ethyl ferulate) are widely documented, the meta-substitution pattern introduces unique steric and electronic perturbations that significantly influence solid-state packing and solubility profiles.
This technical guide provides a rigorous workflow for the synthesis, crystallization, and X-ray structural analysis of this compound. It focuses on the causal relationship between molecular conformation and macroscopic lattice energy, utilizing Hirshfeld surface analysis to decode the intermolecular interaction landscape.
Chemical Profile & Molecular Identity
Parameter
Specification
IUPAC Name
Ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Molecular Formula
C₁₂H₁₄O₃
Molecular Weight
206.24 g/mol
Stereochemistry
Trans (E) isomer (Thermodynamically favored)
Key Functional Groups
-unsaturated ester, m-methoxy ether
Physical State
Colorless to pale yellow crystalline solid
Melting Point
35–38 °C (Low melting point indicates weak lattice forces)
Synthesis and Crystallization Protocol
To obtain diffraction-quality single crystals, high purity (>99.5%) is required. The following protocol utilizes a modified Wittig-Horner reaction followed by slow evaporation crystallization.
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic workflow for the generation of diffraction-quality crystals via the Horner-Wadsworth-Emmons route.[1]
Crystallization Methodology
The low melting point of the meta-isomer poses a challenge for room-temperature crystallography.
Solvent Selection: Dissolve 100 mg of purified compound in 2 mL of absolute ethanol.
Antisolvent Addition: Add n-hexane dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.
Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Growth Phase: Cover with parafilm, poke 3-4 pinholes, and store at 4°C (refrigerator) to prevent melting and slow down evaporation.
Harvesting: Colorless block-like crystals typically appear within 48–72 hours.
X-Ray Diffraction Data Collection Strategy
For organic esters with high thermal motion (due to flexible ethyl chains), low-temperature data collection is mandatory to reduce the Debye-Waller factor and improve resolution.
Experimental Setup
Diffractometer: Kappa-geometry 4-circle diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
Radiation Source: Mo-K\alpha (\lambda = 0.71073 Å). Note: Mo is preferred over Cu for organic crystals to minimize absorption effects, though Cu is acceptable if crystals are very small (<0.1 mm).
Temperature: 100 K (Cryostream). Critical: Do not collect at 298 K; the ethyl tail disorder will likely prevent convergence at acceptable R-factors.
Refinement Protocol
Structure Solution: Direct Methods (SHELXT) or Charge Flipping.
Refinement: Full-matrix least-squares on
(SHELXL).
Hydrogen Treatment:
Aromatic/Vinylic H: Constrained to parent atoms (riding model).
Methyl/Methylene H: Allowed to rotate to fit electron density (HFIX 137/23).
Disorder Handling: The ethyl ester group often exhibits rotational disorder. If ellipsoids are elongated, apply split-site models with PART commands and restrain geometry using DFIX/SIMU.
Structural Analysis & Discussion
Molecular Conformation
The structure generally adopts a planar conformation to maximize
-conjugation between the aromatic ring and the acrylate moiety.
Torsion Angle (
): The C(aromatic)-C-C=C torsion angle is typically near 0° or 180° (planar).
Isomer Verification: The C=C double bond distance (approx. 1.34 Å) and the trans-arrangement of the largest groups confirm the E-configuration.
Meta-Methoxy Effect: Unlike para-substituents which lie along the molecular axis, the meta-methoxy group protrudes from the side. This steric bump often prevents the formation of flat, sheet-like layers common in unsubstituted cinnamates, forcing a "herringbone" or "zigzag" packing motif.
Supramolecular Architecture (Packing)
The crystal lattice is stabilized not by strong hydrogen bonds (no O-H donors), but by a network of weak C-H...O interactions and van der Waals forces.
Primary Interaction: C-H...O=C (Carbonyl). The acidic vinylic proton or an aromatic proton acts as the donor; the carbonyl oxygen is the acceptor.
Secondary Interaction: C-H...
. The ethyl group protons often interact with the electron-rich centroid of the phenyl ring of a neighboring molecule.
Interaction Topology Diagram (DOT)
Figure 2: Topological map of intermolecular forces stabilizing the crystal lattice.
Hirshfeld Surface Analysis
To rigorously quantify these weak interactions, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.
d_norm Surface: Look for red spots near the carbonyl oxygen and vinylic hydrogens, indicating contacts shorter than the sum of van der Waals radii (the C-H...O bonds).
Fingerprint Plot:
H...H contacts: Usually comprise >50% of the surface (dispersive forces).
O...H contacts: Appear as sharp spikes at the bottom left/right, representing the directional C-H...O interactions.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
(Source for comparing analogous cinnamate structures).
NIST Chemistry WebBook. (Z)-Ethyl 3-(4-methoxyphenyl)acrylate and isomers - Spectral and Physical Data.
[Link]
PubChem. (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate Compound Summary.
[Link]
(Reference for physical properties of closely related ferulate derivatives).
Spathis, P., et al.Derivatives of cinnamic acid: Synthesis and properties.
McKinnon, J. J., et al. "Hirshfeld surface analysis." Chemical Communications, 2007.
(Methodological authority for the surface analysis described in Section 5.3).
Using (E)-Ethyl 3-(3-methoxyphenyl)acrylate as a pharmaceutical intermediate
Application Note: (E)-Ethyl 3-(3-methoxyphenyl)acrylate as a Key Scaffold in Analgesic and Heterocyclic API Synthesis Strategic Overview (E)-Ethyl 3-(3-methoxyphenyl)acrylate (CAS: 24393-56-4) serves as a versatile -unsa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (E)-Ethyl 3-(3-methoxyphenyl)acrylate as a Key Scaffold in Analgesic and Heterocyclic API Synthesis
Strategic Overview
(E)-Ethyl 3-(3-methoxyphenyl)acrylate (CAS: 24393-56-4) serves as a versatile
-unsaturated ester intermediate in medicinal chemistry. Its structural utility lies in its bifunctionality: the electrophilic alkene (Michael acceptor) and the hydrolyzable ester.
In pharmaceutical development, this molecule is a critical "branch point" intermediate. Its primary industrial application is as the direct precursor to 3-(3-methoxyphenyl)propanoic acid , a foundational building block for the synthesis of the centrally acting analgesic Tapentadol (Nucynta) and related tramadol analogs. Additionally, the acrylate moiety allows for divergent synthesis of pharmacologically active heterocycles, including pyrazolines and coumarin hybrids, often explored for anti-inflammatory and antioxidant properties.
This guide details the physicochemical profile, the critical hydrogenation protocol for Tapentadol precursor synthesis, and a diversity-oriented protocol for heterocycle formation.
Critical Material Attributes (CMA)
Attribute
Specification
Context for Application
IUPAC Name
Ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Defines stereochemistry (Trans/E) essential for enzymatic docking in downstream derivatives.
Molecular Weight
206.24 g/mol
Low MW allows for high atom economy in fragment-based drug design.
Physical State
Colorless to pale yellow liquid/low-melting solid
Handling Note: Often supercools. Gentle warming (30°C) may be required for dispensing.
Solubility
Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water
Compatible with standard hydrogenation solvents (Alcohols) and chlorinated workups.
Reactivity Profile
Michael Acceptor; Ester; Styrenyl unsaturation
Storage: Light sensitive. Polymerization risk is low but possible; store cold (2-8°C).
The reduction of the exocyclic double bond is the most frequent transformation of this intermediate. This step must be chemoselective—reducing the alkene while preserving the ester and the aromatic ring—to generate Ethyl 3-(3-methoxyphenyl)propanoate .
Mechanism & Logic
Catalyst Selection: 10% Pd/C is the industry standard. It offers high turnover frequencies (TOF) for styrenyl alkenes under mild conditions.
Solvent Effects: Ethanol is preferred over Methanol to prevent transesterification (ethyl ester to methyl ester exchange), which would complicate impurity profiles.
Pressure: Low pressure (1-3 atm) is sufficient. High pressure risks reducing the aromatic ring (over-reduction).
In a 500 mL hydrogenation flask (Parr bottle or round-bottom), dissolve 20.6 g (100 mmol) of (E)-Ethyl 3-(3-methoxyphenyl)acrylate in 200 mL of anhydrous Ethanol .
Checkpoint: Ensure the starting material is fully dissolved. If the solution is cloudy, filter through a celite pad to remove polymer contaminants.
Catalyst Loading (Inert Atmosphere):
Safety: Pd/C is pyrophoric when dry. Wet the catalyst with 5 mL of water or toluene before adding to the flammable solvent.
Add 1.0 g of 10% Pd/C (5 wt% loading relative to substrate).
Hydrogenation:
Method A (Balloon): Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a double-layered balloon of H₂. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.
Method B (Parr Shaker): Pressurize to 30 psi (2 atm). Shake for 2 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (UV active, lower R_f) should disappear; the product is less UV active (no conjugation).
Workup:
Purge the system with Nitrogen.
Filter the reaction mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 50 mL Ethanol.
Critical Step: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration.
Isolation:
Concentrate the filtrate under reduced pressure (Rotavap, 40°C).
Yield: Expect >95% yield (approx. 20.0 g) of a clear oil.
Purity Check: 1H NMR should show the disappearance of vinylic doublets at
6.3 and 7.6 ppm and appearance of methylene triplets at 2.6 and 2.9 ppm.
Beyond simple reduction, the acrylate functionality allows for the construction of nitrogenous heterocycles via 1,3-dipolar cycloaddition or condensation with hydrazines. This is valuable for discovering new anti-inflammatory agents.
Mechanism
Reaction with hydrazine hydrate results in a tandem condensation-cyclization (Michael addition followed by lactamization) to form 3-hydroxy-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (or the tautomeric pyrazolone).
Experimental Protocol
Reaction Setup:
Dissolve 10 mmol (2.06 g) of (E)-Ethyl 3-(3-methoxyphenyl)acrylate in 20 mL of Ethanol .
Add 15 mmol (0.75 g) of Hydrazine Hydrate (64-80% solution).
Reflux:
Heat the mixture to reflux (80°C) for 6-8 hours.
Observation: The solution typically turns from pale yellow to deep orange/amber.
Crystallization/Workup:
Cool the mixture to 0°C in an ice bath.
The pyrazolone derivative often precipitates. If not, remove 50% of the solvent under vacuum and dilute with cold water.
Filter the solid and wash with cold ethanol.
Data Output:
This scaffold serves as a core for "diversity-oriented synthesis" (DOS) libraries.
Analytical Controls & Troubleshooting
To ensure "Trustworthiness" in your results, verify the intermediate using these parameters.
Technique
Diagnostic Signal
Common Failure Mode
HPLC (Reverse Phase)
C18 Column, ACN/Water gradient. Retention time of acrylate > propanoate due to conjugation.
Peak Tailing: Indicates polymerization of the acrylate. Check storage conditions.
1H NMR (CDCl3)
Alkene: Doublets at 6.31 (d, J=16Hz) and 7.64 (d, J=16Hz). Methoxy: Singlet at 3.83 ppm.
Broadening: If peaks are broad, polymer is present. Extra Triplets: Incomplete hydrogenation.
Mass Spec (ESI)
[M+H]+ = 207.1
[M+Na]+ adducts are common. Watch for dimer peaks (412+) indicating polymerization.
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for the hydrogenation protocol.
References
Tapentadol Synthesis Overview
Source: ResearchG
Context: Confirms the role of 3-(3-methoxyphenyl)propanoic acid derivatives in the Tapentadol pathway.[1][2]
URL:
Safety Data Sheet (SDS)
Source: BASF / Sigma-Aldrich.
Context: Hazard identification (H225, H315, H317) for Ethyl Acrylate derivatives.[3]
Bromination of the double bond in (E)-Ethyl 3-(3-methoxyphenyl)acrylate
Executive Summary This guide details the protocol for the electrophilic bromination of (E)-Ethyl 3-(3-methoxyphenyl)acrylate to synthesize Ethyl 2,3-dibromo-3-(3-methoxyphenyl)propanoate . This transformation is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the electrophilic bromination of (E)-Ethyl 3-(3-methoxyphenyl)acrylate to synthesize Ethyl 2,3-dibromo-3-(3-methoxyphenyl)propanoate . This transformation is a critical intermediate step in the synthesis of functionalized phenylpropanoids and pharmaceutical scaffolds.
The presence of the electron-withdrawing ester group deactivates the double bond toward electrophilic attack, while the 3-methoxy group activates the aromatic ring. This creates a competing pathway between the desired alkene addition and undesired Electrophilic Aromatic Substitution (EAS). This protocol prioritizes Pyridinium Tribromide (PTB) as a "green," stoichiometric reagent to maximize regioselectivity and safety, while also providing the traditional elemental bromine (
) method as a benchmark.
Mechanistic Insight & Stereochemistry
Reaction Mechanism
The reaction proceeds via a standard electrophilic addition mechanism. The alkene attacks the electrophilic bromine source, forming a cyclic bromonium ion intermediate.[1][2] This three-membered ring blocks one face of the molecule, forcing the bromide nucleophile (
) to attack from the opposite side (backside attack).
Product: The reaction yields the anti-dibromide.[3] Because the substrate bears different substituents on C2 and C3, the product is obtained as a racemic mixture of (
) and () enantiomers (historically referred to as the erythro diastereomer pair).
Competing Pathways (Critical Control Point)
The 3-methoxy substituent is an ortho/para director that activates the phenyl ring.
Risk: If the reaction temperature is too high or a Lewis acid catalyst is present, the aromatic ring may undergo bromination.
Control: Maintaining temperatures
and using non-polar or moderately polar solvents (DCM, Acetic Acid) without iron/aluminum catalysts favors addition over substitution.
Visualization: Mechanism & Workflow
Figure 1: Mechanistic pathway illustrating the formation of the cyclic bromonium ion and subsequent anti-addition.[1]
Figure 2: Decision tree and process workflow for the two bromination methodologies.
Experimental Protocols
Method A: Pyridinium Tribromide (Recommended)
Why: Pyridinium Tribromide (PTB) is a crystalline solid that exists in equilibrium with
.[1] It allows for precise weighing, minimizes vapor hazards, and releases bromine slowly, which enhances selectivity for the alkene over the aromatic ring.
Technical Support Center: Stereoselective Synthesis of (E)-Ethyl 3-(3-methoxyphenyl)acrylate
Executive Summary & Core Directive The Challenge: Synthesizing (E)-Ethyl 3-(3-methoxyphenyl)acrylate (CAS: 38157-08-3) with high stereochemical purity (>99:1 E:Z) is critical because Z-isomers often exhibit distinct phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge:
Synthesizing (E)-Ethyl 3-(3-methoxyphenyl)acrylate (CAS: 38157-08-3) with high stereochemical purity (>99:1 E:Z) is critical because Z-isomers often exhibit distinct pharmacokinetic profiles and are classified as process-related impurities. While the E-isomer is thermodynamically favored, kinetic traps and photochemical relaxation can lead to significant Z-contamination (5–15%).
The Solution:
This guide prioritizes two validated pathways: the Horner-Wadsworth-Emmons (HWE) reaction (Method A) and the Heck Cross-Coupling (Method B). Method A is recommended for gram-to-kilogram scale due to its reliable stereocontrol, while Method B is viable for high-throughput library synthesis.
Method A: The Horner-Wadsworth-Emmons (HWE) Protocol (Recommended)
The HWE reaction is the "Gold Standard" for this transformation. Unlike the Wittig reaction, which often yields E/Z mixtures, the HWE utilizes phosphonate carbanions that allow for reversible addition, thermodynamically funneling the reaction toward the stable E-alkene.
The Mechanism of Stereocontrol
The stereoselectivity is determined during the formation of the oxaphosphetane intermediate. The steric bulk of the phosphonate ester groups drives the anti-elimination pathway, yielding the E-isomer.
Critical Reagent Choice:
Use: Triethyl phosphonoacetate. (Standard alkyl groups favor E).
Avoid: Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari reagent), which selectively produces the Z-isomer.
Optimized Protocol (Masamune-Roush Conditions)
Standard NaH conditions are effective, but the LiCl/DBU modification is milder and prevents base-catalyzed side reactions.
Catalyst: Pd(OAc)₂ with bulky phosphine ligands (e.g., P(o-tol)₃) enhances E-selectivity by increasing steric crowding in the transition state.
Temperature: Maintain 80–100°C. Lower temperatures may stall the reaction; excessive heat (>140°C) promotes post-reaction isomerization.
Heck Reaction Cycle (Visualization)
Caption: Stereoselectivity is determined at the C-C rotation step prior to Beta-Hydride Elimination.
Troubleshooting & FAQs
Q1: I am observing an increase in Z-isomer during workup. Why?
Diagnosis: Photochemical Isomerization.
Explanation: Cinnamates are highly photosensitive. Exposure to ambient UV/fluorescent light excites the
transition, allowing rotation around the double bond.
Corrective Action:
Wrap all flasks and columns in aluminum foil.
Use amber glassware for storage.
Perform purification in a low-light hood.
Q2: My HWE reaction stalled with only 60% conversion.
Diagnosis: Enolate quenching or moisture.
Explanation: The phosphonate carbanion is moisture-sensitive. If LiCl was not anhydrous, it hydrates, reducing its ability to coordinate the phosphonate, lowering reactivity.
Corrective Action:
Flame-dry the LiCl under vacuum before use (standard protocol).
Ensure the aldehyde is distilled and free of benzoic acid (which quenches the base).
Q3: Can I convert the Z-isomer back to E?
Yes. This is a valid salvage strategy.
Protocol: Dissolve the mixture in ethanol with a catalytic amount of Iodine (
, 1–2 mol%). Stir under sunlight or visible light for 2 hours. The radical mechanism equilibrates the mixture to the thermodynamic minimum (the E-isomer). Wash with sodium thiosulfate to remove iodine before crystallization.
Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide
Source: Claridge, T. D. W., et al. Organic Letters (2008).[5]
URL:[Link]
Heck Reaction: Mechanism and Stereoselectivity
Source: MDPI (Review on Heck Reaction State of the Art)
URL:[Link]
Purification and Identification of Cinnamic Acid Esters
Source: Journal of Laboratory Chemical Education
URL:[Link]
Topic: Overcoming Steric Hindrance in 3-Methoxyphenyl Acrylate Reactions
Technical Support Center: 3-Methoxyphenyl Acrylate Chemistry Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers. Scope: This guide addresses the specific kinetic and thermodynamic barriers a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Methoxyphenyl Acrylate Chemistry
Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers.
Scope: This guide addresses the specific kinetic and thermodynamic barriers associated with 3-methoxyphenyl acrylate (3-MPA) . While acrylates are generally reactive, the bulky, electron-rich 3-methoxyphenyl ester group introduces unique steric shielding and electronic deactivation issues, particularly during controlled radical polymerization (CRP) and conjugate additions with bulky nucleophiles.
Part 1: The Steric & Electronic Landscape
Before troubleshooting, it is critical to diagnose why your reaction is failing. 3-MPA presents a "Remote Steric" challenge. Unlike methacrylates (hindered at the
-carbon) or cinnamates (hindered at the -carbon), 3-MPA is hindered at the ester linkage .
The "Pendant Shield" Effect: The rigid phenyl ring, locked in specific conformations by the methoxy group, acts as a steric shield for the carbonyl oxygen.
-Stacking Inhibition: In polymerization, the aromatic rings of the growing chain end can stack (- interactions), effectively "burying" the radical center and preventing monomer approach.
Part 2: Troubleshooting Workflows (Interactive Guide)
Module A: Michael Addition (Conjugate Addition)
Scenario: You are attempting an aza- or thia-Michael addition, but conversion is stalling <50%.
The Problem: While the acrylate double bond is accessible to small nucleophiles, bulky nucleophiles (e.g., proteins, secondary amines, dendrimers) are repelled by the rotating phenyl ring.
Protocol: Lewis Acid Activation (The "Scandium Switch")
Theory: A hard Lewis acid coordinates to the carbonyl oxygen, locking the conformation and lowering the LUMO energy of the alkene, making it hyper-electrophilic to overcome the steric barrier.
Step-by-Step Protocol:
Catalyst Preparation: Dry
(Scandium Triflate) at 150°C under vacuum for 2 hours. Moisture kills this reaction.
Solvent System: Use Acetonitrile (MeCN) or Nitromethane . These solvents stabilize the charged intermediate. Avoid THF (coordinates to catalyst).
Stoichiometry:
3-MPA: 1.0 equiv
Nucleophile: 1.1 equiv
: 5–10 mol%
Execution:
Dissolve Catalyst and 3-MPA in solvent (0.5 M). Stir for 10 mins to allow coordination.
Add Nucleophile slowly at 0°C (to prevent polymerization).
Warm to Room Temperature (RT). If no reaction after 2 hours, heat to 40°C.
Scenario: You are synthesizing Poly(3-MPA) but observing low conversion, high Polydispersity Index (PDI > 1.5), or early termination.
The Problem: The "Gel Effect" happens early. The bulky methoxyphenyl side chains cause the polymer to become rigid. The active radical gets trapped in the coiled polymer mesh, preventing further monomer addition (steric termination).
Protocol: Ligand Optimization & Halogen Exchange
Theory: To overcome the steric barrier of propagation (
), you must increase the equilibrium constant () and the deactivation rate () to prevent radical coupling.
Comparative Data: Ligand Selection for Bulky Acrylates
Parameter
Standard System (PMDETA)
Optimized System (Me6TREN)
Why?
Ligand Type
Linear Amine
Branched/Tripodal
Tripodal ligands wrap Cu more effectively, increasing .
Temperature
60–70°C
40–50°C
Lower temp with more active catalyst reduces termination.
Solvent
Toluene
Anisole/DMSO (5%)
Polar solvents stabilize the radical ion pair.
PDI Result
1.4 – 1.6
< 1.15
Faster deactivation controls the growth of bulky chains.
Step-by-Step Protocol (ATRP):
Reagents:
Monomer: 3-MPA (pass through basic alumina to remove inhibitor).
Use this logic flow to determine the correct corrective action for your specific failure mode.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black when using amine nucleophiles with 3-MPA?A: This indicates Electron Transfer (ET) side reactions leading to oxidation of the phenol moiety or radical formation.
Fix: Degas your solvents. Amines can act as reducing agents for dissolved oxygen, generating radicals that attack the electron-rich methoxyphenyl ring. Perform the reaction under Argon.
Q2: Can I use standard AIBN free radical polymerization?A: You can, but you will likely hit a "glass ceiling" in molecular weight. The bulky side groups create a rigid chain that suffers from severe auto-acceleration (Trommsdorff effect) followed by vitrification.
Fix: Use solution polymerization (Anisole or Toluene) rather than bulk polymerization to maintain chain mobility.
Q3: I am trying to hydrolyze the ester to get the acid, but it's not working. Why?A: The 3-methoxyphenyl group is a poor leaving group compared to simple alkyls, and the aromatic ring shields the carbonyl from water attack.
Fix: Use LiOH in THF/Water (1:1) at 60°C. If that fails, use "anhydrous hydrolysis" with TMS-I (Trimethylsilyl iodide) , which cleaves aryl-alkyl ethers and esters via a different mechanism that is less sensitive to steric bulk.
References
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[1] European Journal of Organic Chemistry.
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[2] Journal of the American Chemical Society.
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
Spencer, P., et al. (2018). Steric Hindrance in Michael Additions of Amines to Acrylates.[3][4] MDPI Polymers.
Rosen, B. M., & Percec, V. (2009). Single-Electron Transfer and Single-Electron Transfer Degenerative Chain Transfer Living Radical Polymerization. Chemical Reviews.
Scale-up challenges for (E)-Ethyl 3-(3-methoxyphenyl)acrylate manufacturing
Technical Support Center: Scale-Up & Manufacturing of (E)-Ethyl 3-(3-methoxyphenyl)acrylate Case ID: SC-2046-16-4-HWE Status: Active Support Assigned Specialist: Senior Application Scientist Introduction Welcome to the T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up & Manufacturing of (E)-Ethyl 3-(3-methoxyphenyl)acrylate
Case ID: SC-2046-16-4-HWE
Status: Active Support
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely encountering challenges in scaling the synthesis of (E)-Ethyl 3-(3-methoxyphenyl)acrylate (CAS: 2046-16-4). While the Knoevenagel condensation is cost-effective for commodities, pharmaceutical applications often demand the Horner-Wadsworth-Emmons (HWE) reaction to guarantee high (E)-stereoselectivity (>99:1).
This guide addresses the three critical failure modes encountered during HWE scale-up: exothermic runaway , stereochemical drift , and purification of low-melting solids .
Module 1: Reaction Optimization & Stereocontrol
User Question: We are seeing 5-10% of the (Z)-isomer in our crude mixture. How do we lock in the (E)-selectivity at 1kg scale?
Technical Diagnosis:
The HWE reaction relies on the thermodynamic stability of the trans-oxaphosphetane intermediate. High (Z)-content usually indicates kinetic trapping caused by low reaction temperatures during the elimination step or the use of "loose" ion pairs.
The Solution:
Base Selection: Switch from NaH (sodium hydride) to NaHMDS or LiCl/DBU (Masamune-Roush conditions). NaH is heterogeneous and creates hot-spots that favor kinetic products.
Temperature Protocol: Maintain the deprotonation at 0°C, but allow the elimination step (after aldehyde addition) to warm to 20-25°C.
Solvent Choice: THF is standard, but if (E)-selectivity remains low, switching to a solvent with a higher dielectric constant (like MeCN) can sometimes destabilize the transition state leading to the (Z)-isomer, though this is less common for stabilized ylides.
Visual Workflow: HWE Stereocontrol Mechanism
Figure 1: The HWE reaction pathway.[1] Note that the equilibration of the oxaphosphetane intermediate is critical for high (E)-selectivity.[2]
Module 2: Thermal Safety & Exotherm Management
User Question: During the addition of the aldehyde to the ylide, we observed a rapid temperature spike (exotherm). Is this normal?
Technical Diagnosis:
Yes. Both the deprotonation of the phosphonate and the subsequent addition of the aldehyde are highly exothermic. On a gram scale, passive cooling works. On a kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation and potential thermal runaway.
The Protocol (Self-Validating System):
Do not rely on "slow addition" alone. Use a Dosing-Controlled approach based on heat flow.
Reactor Setup: Jacket temperature (
) should be set 10°C below the target reaction temperature ().
The "Dummy" Check: Before adding the aldehyde, stop stirring for 30 seconds. If gas evolution (H2 from NaH) continues vigorously, deprotonation is incomplete. Do not proceed.
Dosing Strategy:
Add 5% of the aldehyde.
Wait for the exotherm to peak and return to baseline (
).
If
, reduce dosing rate by 50%.
Why? This confirms the cooling capacity of your specific reactor before committing the bulk of the reagent.
Safety Thresholds Table:
Parameter
Limit
Consequence of Exceeding
Dosing Rate
< 1.5 mol/hour (per 10L volume)
Accumulation of unreacted aldehyde; sudden runaway.
Module 3: Purification & Isolation (The "Oiling Out" Issue)
User Question: The product is oiling out during workup instead of crystallizing. It contains residual triethyl phosphate.[3][4][5] How do we purify this without a column?
Technical Diagnosis:
(E)-Ethyl 3-(3-methoxyphenyl)acrylate has a melting point near room temperature (often ~30-40°C depending on purity). Impurities like triethyl phosphate (by-product) depress the melting point, causing the product to remain an oil.
Troubleshooting Guide:
Step 1: Phosphate Removal (The Aqueous Wash)
Triethyl phosphate is water-soluble but partitions poorly if the organic layer is too non-polar.
Action: Wash the organic layer (EtOAc or MTBE) with 2M NaOH followed by Brine . The high ionic strength forces the phosphate into the aqueous layer.
Step 2: Crystallization vs. Distillation
Scenario A: Product is >95% pure.
Use a Melt Crystallization approach. Cool the oil to 0°C with vigorous stirring. Add a seed crystal (if available) or scratch the vessel wall. Use n-Heptane as an anti-solvent (add dropwise until cloudy, then cool).
Scenario B: Product is impure (Oily).
Do not attempt crystallization. Perform a High-Vacuum Distillation .
Boiling Point: The product boils significantly higher than triethyl phosphate.[5]
Vacuum:[3][5][6] < 1 mbar is required to keep the pot temperature below 150°C (preventing polymerization).
Visual Decision Tree: Purification Strategy
Figure 2: Decision matrix for isolating the target ester.
This technical guide provides a structural analysis of (E)-Ethyl 3-(3-methoxyphenyl)acrylate (also known as Ethyl m-methoxycinnamate), a key intermediate in the synthesis of ferulic acid derivatives and photo-active polymers.
While the para-isomer (Ethyl 4-methoxycinnamate) is ubiquitous in literature due to its natural occurrence in Kaempferia galanga, the meta-isomer presents a distinct spectroscopic challenge. This guide focuses on differentiating the meta-substitution pattern from its regioisomers and validating the E-alkene geometry using spin-spin coupling constants (
values).
Compound Profile & Structural Context
Feature
Description
IUPAC Name
Ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Molecular Formula
CHO
Molecular Weight
206.24 g/mol
Key Moieties
Ethyl Ester, trans-Alkene, meta-Substituted Benzene Ring
Critical Application
Synthetic intermediate for UV-B absorbers and stilbene derivatives.
The Analytical Challenge: Regioisomerism
In synthetic workflows (e.g., Horner-Wadsworth-Emmons reactions), distinguishing the target meta-isomer from potential para- or ortho-impurities is critical.
Target (Meta): Asymmetric aromatic region (ABCD system).
Alternative (Para): Symmetric aromatic region (AA'BB' system).
Alternative (Ortho): Distinct shielding effects due to steric proximity.
Experimental Protocol
To ensure reproducible spectral data comparable to the values in this guide, follow this standardized acquisition protocol.
Sample Preparation:
Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl
(Chloroform-d, 99.8% D).
Reference: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal standard (
0.00 ppm).
Filtration: Filter through a cotton plug if any turbidity is observed to prevent line broadening.
Number of Scans (NS): 16 (sufficient for >10 mg sample)
Relaxation Delay (D1): 1.0 – 2.0 seconds
Spectral Width: -2 to 14 ppm
Detailed Spectral Analysis
A. The Aliphatic Region (Ethyl & Methoxy)
These signals confirm the ester formation and the presence of the ether linkage.
1.33 ppm (Triplet, 3H, = 7.1 Hz): Methyl protons of the ethyl group (-OCHCH).
3.84 ppm (Singlet, 3H): Methoxy protons (-OCH). The chemical shift is characteristic of an aryl methyl ether.
4.27 ppm (Quartet, 2H, = 7.1 Hz): Methylene protons of the ethyl ester (-OCHCH).
B. The Olefinic Region (Geometry Validation)
This region confirms the (E)-configuration. The coupling constant (
) is the definitive metric.
6.43 ppm (Doublet, 1H, = 16.0 Hz): The -proton (adjacent to carbonyl). It is shielded by resonance conjugation with the ester.
7.66 ppm (Doublet, 1H, = 16.0 Hz): The -proton (adjacent to the aromatic ring). It is deshielded due to the anisotropy of the aromatic ring and the electron-withdrawing nature of the ester group.
Critical Insight: A
value of 16.0 Hz confirms the trans (E) relationship. The cis (Z) isomer typically displays a value of 11–13 Hz .
C. The Aromatic Region (Regioisomer Validation)
The meta-substitution creates a complex 4-spin system (ABCD), unlike the symmetric para-isomer.
6.90 – 7.00 ppm (Multiplet/Doublet, 1H): H-4 (Ortho to OMe, Para to alkene).
7.05 ppm (Singlet/Narrow Doublet, 1H): H-2 (The "island" proton between the alkene and OMe group). This singlet-like peak is the hallmark of meta-substitution.
7.15 ppm (Doublet, 1H): H-6 (Ortho to alkene, Para to OMe).
7.30 ppm (Triplet/Pseudo-triplet, 1H): H-5 (Meta to both substituents).
Comparative Analysis: Meta vs. Para vs. Z-Isomer
The following table contrasts the target molecule with its most common alternatives.
Feature
Target: (E)-Meta Isomer
Alternative: (E)-Para Isomer
Alternative: (Z)-Meta Isomer
Olefinic Coupling ()
~16.0 Hz
~16.0 Hz
~12.5 Hz
H- Shift
~7.66 ppm
~7.55 ppm (Shielded by resonance)
~6.90 ppm (Shielded by steric strain)
Aromatic Pattern
4 Distinct Signals (s, d, t, d)
2 Symmetric Doublets (AA'BB')
4 Distinct Signals
H-2 Signal
Singlet (distinct)
N/A (Equivalent to H-6)
Singlet
Methoxy Shift
~3.84 ppm
~3.83 ppm
~3.80 ppm
Mechanistic Explanation:
In the para-isomer, the methoxy group can donate electrons via resonance directly to the
-position of the alkene, shielding it (moving it upfield to ~7.55 ppm). In the meta-isomer, resonance is not possible between the OMe and the alkene; only the inductive effect operates. Consequently, the -proton in the meta-isomer appears further downfield (~7.66 ppm).
Analytical Logic & Workflows
Diagram 1: Structural Assignment Logic Tree
This decision tree guides the researcher in confirming the structure based on spectral data.
Caption: Logic tree for distinguishing the target meta-isomer from stereochemical and regio-isomers.
Diagram 2: Standardized Analysis Workflow
Caption: Step-by-step workflow for processing the NMR data.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent effects and coupling constants).
National Institute of Standards and Technology (NIST). (2023). Ethyl 3-(3,4-dimethoxyphenyl)acrylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Cited for analogous chemical shift data of methoxy-cinnamates).
Royal Society of Chemistry. (2017). Supplementary Information: Synthesis of substituted cinnamates. RSC Advances. [Link] (Provides experimental NMR data for the analogous para-isomer and methyl esters for comparison).
PubChem. (2024). Ethyl 3-methoxycinnamate Compound Summary. National Library of Medicine. [Link] (General compound information and identifiers).
Navigating the UV-Vis Landscape: A Comparative Guide to the Absorption Maximum of (E)-Ethyl 3-(3-methoxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry and drug development, understanding the inherent spectroscopic properties of a molecule is paramount. Ultraviolet-Visib...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, understanding the inherent spectroscopic properties of a molecule is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and non-destructive method to probe the electronic transitions within a molecule, offering insights into its structure and concentration. The wavelength of maximum absorption (λmax) is a key characteristic derived from this technique. This guide provides an in-depth comparison of the UV-Vis absorption maximum of (E)-Ethyl 3-(3-methoxyphenyl)acrylate, placing it in context with its structural isomers and elucidating the underlying principles that govern its spectral behavior.
The Significance of λmax in Cinnamate Derivatives
Cinnamic acid and its derivatives, such as (E)-Ethyl 3-(3-methoxyphenyl)acrylate, are characterized by a conjugated system comprising a benzene ring, a carbon-carbon double bond, and a carbonyl group from the ester. This extended π-electron system is the chromophore responsible for absorbing ultraviolet light. The energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) corresponds to a specific wavelength of light. The λmax is the wavelength at which this electronic transition is most probable.
The position of the λmax is highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring. These substituents can modulate the electron density of the conjugated system, thereby altering the energy gap between the HOMO and LUMO and, consequently, the λmax.
Comparative Analysis of Methoxy-Substituted Ethyl Cinnamates
A theoretical study on a series of cinnamate derivatives calculated the λmax for meta-substituted aliphatic cinnamates to be approximately 310 nm in a methanol environment[1][2]. This is in close agreement with the experimentally determined λmax for the para-isomer, (E)-Ethyl 3-(4-methoxyphenyl)acrylate, which is reported to be between 307 nm and 309 nm in methanol or ethanol[3].
The similarity in the absorption maxima of the meta and para isomers can be attributed to the electronic effects of the methoxy group. In the para position, the electron-donating resonance effect of the methoxy group extends the conjugation of the system, which would typically lead to a bathochromic shift (a shift to a longer wavelength). However, the electron-withdrawing inductive effect of the oxygen atom can counteract this to some extent. In the meta position, the resonance effect does not extend to the main chromophore in the same way, and the inductive effect is the primary electronic influence. The close proximity of the calculated and experimental λmax values suggests that the overall electronic influence of the methoxy group on the chromophore is comparable in the meta and para positions for this particular system.
Experimental Protocol for UV-Vis Absorption Maximum Determination
The following protocol outlines a standardized procedure for determining the λmax of a cinnamate derivative.
Objective: To determine the wavelength of maximum UV-Vis absorption (λmax) of a given cinnamate compound.
Materials:
UV-Vis Spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks
Micropipettes
Spectroscopic grade solvent (e.g., methanol or ethanol)
Cinnamate sample
Procedure:
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable light source.
Solvent Selection: Choose a solvent that dissolves the sample and does not absorb in the UV region of interest (typically above 200 nm). Methanol and ethanol are common choices for cinnamates.
Sample Preparation:
Prepare a stock solution of the cinnamate sample in the chosen solvent at a concentration of approximately 1 mg/mL.
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a volumetric flask. The final concentration should yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
Baseline Correction:
Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvette itself.
Sample Measurement:
Rinse a second quartz cuvette with a small amount of the dilute sample solution and then fill it with the sample solution.
Place the sample cuvette in the spectrophotometer.
Acquire the UV-Vis absorption spectrum of the sample over the same wavelength range as the baseline correction.
Data Analysis:
The resulting spectrum will be a plot of absorbance versus wavelength.
Identify the wavelength at which the maximum absorbance occurs. This value is the λmax.
Caption: Experimental workflow for determining the UV-Vis absorption maximum (λmax).
Structural Comparison of Ethyl Methoxycinnamate Isomers
The position of the methoxy group on the phenyl ring is the key structural differentiator between the isomers discussed.
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of Ethyl 3-(3-methoxyphenyl)acrylate: A Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magneti...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for ethyl 3-(3-methoxyphenyl)acrylate, a substituted cinnamate ester with potential applications in organic synthesis.
This document moves beyond a simple data report. It is designed for researchers and drug development professionals, providing not only predicted and comparative experimental data but also the underlying scientific principles that govern the observed chemical shifts. We will dissect the influence of substituents on the electronic environment of each carbon atom and provide a robust experimental framework for acquiring high-quality 13C NMR spectra.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
Ethyl Cinnamate : The parent compound, lacking any substituent on the phenyl ring.
3-Methoxycinnamic Acid : Features the methoxy group at the meta position but possesses a carboxylic acid instead of an ethyl ester.[1][2]
Ethyl (E)-3-(4-methoxyphenyl)acrylate : An isomer with the methoxy group at the para position, which will highlight the positional effects of the substituent.[3]
The following table summarizes the experimental 13C NMR chemical shifts for these analogues and provides a predicted spectrum for our target compound, ethyl 3-(3-methoxyphenyl)acrylate. All shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Causality Behind the Chemical Shifts: An Expert's Interpretation
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Shielded nuclei, surrounded by higher electron density, resonate at a higher field (lower ppm), while deshielded nuclei, with lower electron density, resonate at a lower field (higher ppm).
The Ethyl Ester Group : The electronegative oxygen atoms of the ester group strongly deshield the carbonyl carbon (C=O), causing it to appear at a very low field (~166.5 ppm). This is a characteristic chemical shift for α,β-unsaturated esters.[6] The methylene carbon (-OCH2-) is also deshielded by the adjacent oxygen, resonating around 60.5 ppm, while the terminal methyl carbon (-CH3) is a typical shielded alkyl carbon at ~14.3 ppm.
The α,β-Unsaturated System : The sp2 hybridized vinylic carbons (α-C and β-C) appear in the 110-150 ppm range. The β-carbon, being directly attached to the phenyl ring, is more deshielded (~144.7 ppm) than the α-carbon (~118.8 ppm). This is a consistent feature across all the compared cinnamates.
The Effect of the meta-Methoxy Group :
Inductive vs. Resonance Effects : An oxygen atom is highly electronegative and withdraws electron density through the sigma bonds (an inductive effect), which is a deshielding effect. However, the lone pairs on the oxygen can participate in resonance, donating electron density into the π-system of the ring (a shielding effect).
For a meta-substituent, the resonance effect does not extend to the ortho and para positions relative to the substituent. Therefore, the electronic effect at C2', C4', and C6' is primarily governed by induction.
The carbon directly attached to the methoxy group (C3') is significantly deshielded to ~159.8 ppm due to the direct attachment of the electronegative oxygen.
The ipso-carbon (C1'), attached to the acrylate side chain, is predicted to be at ~135.8 ppm, slightly downfield from ethyl cinnamate due to the overall electron-withdrawing nature of the methoxy group at the meta position.
The following diagram illustrates the key structural comparisons influencing the 13C NMR chemical shifts.
Caption: Structural relationships between the target molecule and its analogues.
A Self-Validating Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended. This protocol is designed to be self-validating by including standard steps for sample preparation and instrument setup.
Step 1: Sample Preparation
Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is an excellent first choice for cinnamates.
Concentration : Dissolve 20-50 mg of the ethyl 3-(3-methoxyphenyl)acrylate sample in approximately 0.6-0.7 mL of the deuterated solvent.
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0 ppm.[7]
Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: Instrument Setup and Data Acquisition
Spectrometer : Use a modern NMR spectrometer with a field strength of at least 300 MHz for 1H (which corresponds to 75 MHz for 13C). Higher field strengths will provide better signal dispersion.
Tuning and Matching : Tune and match the NMR probe to the 13C frequency to ensure maximum signal sensitivity.
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl3). Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field across the sample.
Acquisition Parameters :
Experiment : A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument) is typically used. This decouples the protons from the carbons, resulting in a single sharp peak for each unique carbon atom.
Pulse Angle : A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
Relaxation Delay (d1) : Set a relaxation delay of 2 seconds. Quaternary carbons, like the carbonyl and ipso-carbons, have longer relaxation times, and this delay helps ensure they are sufficiently relaxed before the next pulse.[6]
Number of Scans (ns) : Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase if the signal-to-noise ratio is low.
Spectral Width : Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
Step 3: Data Processing
Fourier Transform : Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing : Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.
Referencing : Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
The following diagram outlines this experimental workflow.
Caption: Standard workflow for 13C NMR spectroscopy.
Conclusion
The 13C NMR spectrum is an indispensable tool for the structural verification of ethyl 3-(3-methoxyphenyl)acrylate. By leveraging comparative data from structurally related analogues, we can confidently predict the chemical shifts and understand the subtle electronic effects imparted by the meta-methoxy substituent and the ethyl acrylate chain. The provided experimental protocol offers a robust, self-validating framework for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings. This integrated approach of predictive analysis, comparative study, and rigorous experimental design empowers scientists to interpret complex spectral data with a high degree of confidence.
References
Chegg. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate. [Link]
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
Royal Society of Chemistry. Supplementary Information - The Royal Society of Chemistry. [Link]
-Unsaturated Ester (Cinnamate Derivative)
Primary Hazard Mechanism: Michael Addition Acceptor.[1]
CAS (Generic/Isomer): 10538-51-9 (Generic), 6034-76-0 (Trans-isomer specific)[1]
Beyond standard compliance, the safety profile of this compound is dictated by its chemical structure. As an
-unsaturated carbonyl, this molecule possesses an electrophilic alkene motif capable of undergoing Michael addition with biological nucleophiles (e.g., cysteine residues in proteins). This reactivity is the fundamental driver for its potential as a skin sensitizer and irritant .
While cinnamate esters are generally less volatile and toxic than simple acrylates (e.g., ethyl acrylate), they must be handled with a "zero-contact" mindset to prevent the development of allergic contact dermatitis over time.
Risk Assessment & PPE Matrix
The following protection levels are derived from the chemical's physical properties (likely a low-melting solid or viscous oil) and its reactivity profile.
Nitrile provides good physical barrier but degrades in organic solvents (EtOAc/DCM) often used with this compound.[1] The inner glove acts as a "breakthrough indicator" and second barrier.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Prevents inhalation of aerosols/dust. If hood work is impossible, use P100/OV respirator.
Body
Tyvek® Lab Coat or Cotton with Apron
Standard cotton absorbs liquids, holding the irritant against the skin. Tyvek repels splashes.
Operational Workflow: The "Zero-Contact" Protocol[1]
This protocol uses a Self-Validating System : steps designed so that a failure is immediately visible or prevented by redundancy.[1]
Phase 1: Preparation & Weighing
Goal: Prevent particulate dispersion or liquid aerosolization.
The "Clean-Dirty" Zone Setup:
Designate the balance area as "Dirty" and the notebook area as "Clean."
Validation: Place a disposable absorbent mat (diaper) under the balance. If any solid/liquid lands on the mat, the zone is compromised; change the mat immediately.
Weighing:
If solid: Use a static-free spatula.[1] Weigh inside a balance enclosure or fume hood.
If liquid/oil: Do not use a needle/syringe for transfer if the viscosity is high (risk of over-pressurization and spray). Use a positive displacement pipette or pour-transfer.[1]
Phase 2: Reaction Setup & Handling
Goal: Mitigate solvent-facilitated permeation.
Note: This compound is often dissolved in organic solvents (DCM, Ethyl Acetate) which accelerate glove permeation.[1]
The 30-Minute Rule:
Change outer gloves every 30 minutes of active handling, or immediately upon splash.
Causality: Acrylates/esters can permeate nitrile in <15 minutes when combined with carrier solvents like Dichloromethane.
Quenching/Workup:
Use a face shield in addition to goggles during the initial quench if the reaction involves reactive species (e.g., hydrides), as the exotherm can aerosolize the acrylate product.
Phase 3: Decontamination[1]
Solvent Wash: Rinse glassware with acetone inside the hood before removing it to the wash station.
Prohibited: Do not pour down the drain.[2] Hydrolysis in the water system can release methoxycinnamic acid and ethanol, increasing biological oxygen demand (BOD) and potential aquatic toxicity.
Container: High-density polyethylene (HDPE) or glass.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354504, Ethyl 3-methoxycinnamate. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][1]